5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-3-4-13(19-2)12(5-9)17-14(18)10-6-11(15)8-16-7-10/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIKBHHQGFZMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylphenylpyridine, is brominated using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a temperature range of 0°C to 50°C to obtain 5-bromo-2-methoxy-5-methylphenylpyridine.
Amidation: The brominated intermediate is then reacted with an appropriate amine, such as pyridine-3-carboxamide, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically conducted at room temperature to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, sodium thiolate, or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways, which is crucial for developing targeted cancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Biological Studies
Protein-Ligand Interactions
In biological assays, this compound can serve as a probe or ligand to study protein-ligand interactions. Its structural features allow it to bind selectively to various receptors and enzymes, making it valuable for understanding biochemical pathways and developing new drugs.
Enzyme Inhibition
In vitro studies have shown that this compound acts as an inhibitor of specific kinases involved in cancer progression. The inhibition is characterized by a dose-dependent response, indicating its potential for therapeutic applications in targeted cancer therapies .
Material Science
Development of New Materials
The compound's unique electronic properties make it suitable for applications in material science. It can be utilized in the development of advanced materials with specific electronic or optical properties, contributing to innovations in fields such as organic electronics and photonics.
Study 1: Anticancer Activity
A study investigating the cytotoxic effects of various pyridine derivatives found that this compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Effects
Another study highlighted its potential in reducing inflammation by inhibiting COX enzymes. This finding supports its application in developing treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to the disruption of cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Functional Implications :
- The benzothiazole moiety in Z14 may improve binding to hydrophobic pockets in viral proteins, as it was studied in the context of Dengue virus NS protein inhibition .
- The pyrimidine core’s dual nitrogen atoms could facilitate stronger interactions with polar residues in enzymatic active sites compared to pyridine.
| Parameter | Target Compound | Z14 |
|---|---|---|
| Core Heterocycle | Pyridine (1 N atom) | Pyrimidine (2 N atoms) |
| Bromine Position | 5 (pyridine) | 5 (pyrimidine) |
| Amide-Linked Group | 2-methoxy-5-methylphenyl | 6-ethoxy-benzothiazole |
| Key Functional Groups | Methoxy, methyl | Ethoxy, methylsulfanyl |
| Potential Application | Not specified | Antiviral (Dengue NS protein inhibition) |
S01 Precursor: 5-bromo-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Core Structure: This compound (from ) features a fused pyrrolo[2,3-b]pyridine system, increasing aromatic surface area and planarity compared to the monocyclic pyridine in the target compound. The bromine at position 5 is retained but embedded in a bicyclic framework .
Substituents :
- Reactivity : The bromine atom was replaced via Suzuki coupling with phenylboronic acid, demonstrating its utility as a synthetic handle for derivatization.
Functional Implications :
- The fused pyrrolopyridine system enhances binding to glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease, likely due to improved shape complementarity and van der Waals interactions .
- The 4-phenylpyridin-3-amine group may engage in dual hydrogen bonding with kinase active sites.
| Parameter | Target Compound | S01 Precursor |
|---|---|---|
| Core Heterocycle | Pyridine | Pyrrolo[2,3-b]pyridine (fused ring) |
| Bromine Position | 5 (pyridine) | 5 (pyrrolopyridine) |
| Amide-Linked Group | 2-methoxy-5-methylphenyl | 4-phenylpyridin-3-amine |
| Key Functional Groups | Methoxy, methyl | Phenyl, secondary amine |
| Application | Not specified | GSK-3β inhibition (Alzheimer’s disease) |
Structural and Functional Insights
- Amide Group Variations :
- The target compound’s 2-methoxy-5-methylphenyl group balances lipophilicity (methyl) and hydrogen-bonding (methoxy).
- Z14’s benzothiazole and S01’s phenylpyridin-amine groups prioritize planar, aromatic interactions suited for enzyme inhibition.
- Heterocycle Impact :
- Pyrimidine (Z14) and pyrrolopyridine (S01) cores offer enhanced polarity and binding versatility over pyridine, aligning with their respective biological targets .
Biological Activity
5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding assays. This compound serves as a valuable building block in the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom, a methoxy group, and a carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism of action is characterized by:
- Enzyme Inhibition : The compound binds to the active site of target proteins, inhibiting their enzymatic activity. This can disrupt cellular pathways that are crucial for various physiological functions.
- Receptor Modulation : It may also modulate receptor functions, leading to altered signaling pathways that can have therapeutic effects such as anti-inflammatory or anticancer activities.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting several enzymes relevant to disease processes. For instance, it has been employed in studies focusing on:
- Alkaline Phosphatase Inhibition : Preliminary studies suggest that similar compounds exhibit significant inhibitory effects on alkaline phosphatase, with IC50 values indicating potent activity .
Antibacterial Activity
The compound’s antibacterial properties have been evaluated against various bacterial strains. Notably:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown promising antibacterial activity against Salmonella Typhi, with MIC values ranging from 6.25 mg/mL to higher concentrations depending on structural modifications .
Research Findings
Several studies have explored the biological potential of this compound and its analogs:
Case Studies
- Antibacterial Evaluation : A study conducted on derivatives related to this compound demonstrated significant antibacterial potency with MIC values as low as 6.25 mg/mL against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking studies to confirm binding affinities .
- Enzyme Inhibition Studies : Another research highlighted the compound's role in inhibiting alkaline phosphatase, with an IC50 value indicating strong inhibitory potential. This suggests the compound could be further developed as a therapeutic agent targeting inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
